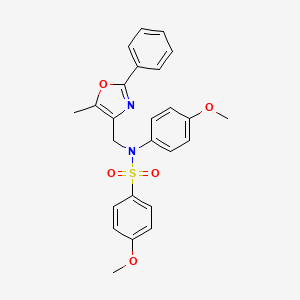

4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring two methoxy groups at the 4-positions of the benzene rings and a substituted oxazole moiety (5-methyl-2-phenyloxazol-4-yl)methyl.

Properties

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-18-24(26-25(32-18)19-7-5-4-6-8-19)17-27(20-9-11-21(30-2)12-10-20)33(28,29)23-15-13-22(31-3)14-16-23/h4-16H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDUARSUONEASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties and have been extensively studied for their therapeutic applications. This article aims to delve into the biological activity of this specific compound, focusing on its synthesis, characterization, and various biological assays.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide is . The compound features a sulfonamide group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 373.48 g/mol |

| CAS Number | Not specifically listed |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with amines and heterocyclic compounds. The reaction conditions often include solvent systems like dichloromethane or dimethylformamide (DMF), with the presence of bases such as triethylamine to facilitate the formation of the sulfonamide bond.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide demonstrate effectiveness against various bacterial strains.

- Mechanism of Action : Sulfonamides inhibit bacterial growth by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in folate synthesis.

- Case Studies :

- A study reported that related sulfonamides had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Another investigation highlighted that structural modifications could enhance antibacterial potency, suggesting that derivatives of this compound might offer improved efficacy .

Antifungal Activity

Some studies have also explored the antifungal properties of sulfonamide derivatives. While specific data on this compound's antifungal activity is limited, related compounds have shown potential against fungal pathogens.

In Vitro Studies

Several studies have evaluated the biological activities of sulfonamide derivatives through in vitro assays:

- Antibacterial Assays : Compounds were tested against both gram-positive and gram-negative bacteria, with varying degrees of success.

- Antifungal Assays : Preliminary results indicated some effectiveness against common fungal strains, although further research is needed to confirm these findings.

Toxicological Assessments

Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary assessments suggest that while many sulfonamides are generally well-tolerated, specific attention must be paid to potential side effects related to prolonged use.

Comparison with Similar Compounds

Core Benzenesulfonamide Derivatives

4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide (CAS 24924-59-2)

- Structure : Lacks the oxazole substituent, containing only two methoxy groups on the benzene rings.

- Its crystal structure (e.g., hydrogen-bonding patterns) has been studied, showing interactions via sulfonamide NH and methoxy oxygen atoms .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structure : Contains a 5-methyloxazole-3-yl group linked via a sulfamoyl bridge.

- Key Differences : The oxazole is at position 3 (vs. 4 in the target compound), altering electronic distribution and steric effects. This compound was synthesized for antimicrobial studies, highlighting the role of oxazole in bioactivity .

Heterocyclic Substituent Variations

Furan-Based Analogs (e.g., Compound 1b from )

- Structure : 4-Methyl-N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-N-((5-methylfuran-2-yl)methyl)benzenesulfonamide.

- Comparison : Replacing the oxazole with a furan ring reduces aromatic stability and alters hydrogen-bonding capacity. Furan’s lower electron density may decrease metabolic stability compared to oxazole.

- Synthetic Yield : 69% (vs. 93% for other furan derivatives), suggesting steric or electronic challenges in introducing substituents .

Triazole Derivatives ()

- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.

- Comparison : Triazoles exhibit tautomerism (thione-thiol equilibrium), which is absent in oxazoles. This dynamic behavior could influence binding affinity in biological systems. IR data (νC=S at 1247–1255 cm⁻¹) confirm the thione form, contrasting with oxazole’s νC=N stretches (~1600 cm⁻¹) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.